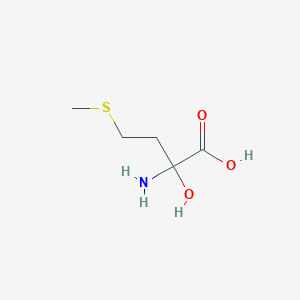
D-Methionine, 2-hydroxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Methionine, 2-hydroxy- is a derivative of methionine, an essential amino acidMethionine itself is crucial for protein synthesis and various metabolic pathways in living organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine, 2-hydroxy- typically involves the use of methionine as a starting material. One common method is the biocatalytic cascade process, which uses L-methionine to synthesize ®- or (S)-2-hydroxy-4-(methylthio)butanoic acid. This process involves a series of enzyme-catalyzed reactions, including the transformation of L-methionine to α-keto-γ-methylthiobutyric acid, followed by the conversion to the desired hydroxy compound .
Industrial Production Methods: Industrial production of D-Methionine, 2-hydroxy- often relies on chemical synthesis methods. These methods typically involve the use of petroleum-derived feedstocks and various chemical reactions, such as hydrolysis and oxidation, to produce the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: D-Methionine, 2-hydroxy- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with hydroxyl radicals to produce methanethiol and other reactive intermediates .
Common Reagents and Conditions: Common reagents used in the reactions of D-Methionine, 2-hydroxy- include hydroxyl radicals, various oxidizing agents, and reducing agents. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from the reactions of D-Methionine, 2-hydroxy- include methanethiol, α-keto-γ-methylthiobutyric acid, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
D-Methionine, 2-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds. In biology, it plays a role in protein synthesis and metabolic pathways. In medicine, it is studied for its potential therapeutic effects, including its role in regulating metabolic processes and oxidative stress . Additionally, it is used in the agricultural industry as a nutritional supplement for livestock .
Mecanismo De Acción
The mechanism of action of D-Methionine, 2-hydroxy- involves its role as a precursor in various metabolic pathways. It is involved in the synthesis of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine. It also plays a role in the regulation of metabolic processes, the innate immune system, and digestive functioning in mammals . The compound exerts its effects through interactions with various molecular targets and pathways, including the activation of endogenous antioxidant enzymes and the biosynthesis of glutathione .
Comparación Con Compuestos Similares
D-Methionine, 2-hydroxy- is similar to other methionine derivatives, such as L-methionine and methionine hydroxy analogues. it is unique in its specific structure and the particular metabolic pathways it is involved in. Similar compounds include L-methionine, 2-hydroxy-4-methylthiobutanoic acid, and other methionine analogues .
Propiedades
Número CAS |
103063-65-6 |
|---|---|
Fórmula molecular |
C5H11NO3S |
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
2-amino-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8) |
Clave InChI |
AQPJRTNUBAWORL-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)(N)O |
SMILES canónico |
CSCCC(C(=O)O)(N)O |
Sinónimos |
D-Methionine, 2-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















